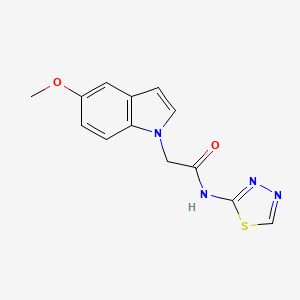

2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a hybrid heterocyclic molecule featuring a 5-methoxyindole moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring. The indole group is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial contexts, while the thiadiazole scaffold contributes to metabolic stability and diverse pharmacological interactions .

Properties

IUPAC Name |

2-(5-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-19-10-2-3-11-9(6-10)4-5-17(11)7-12(18)15-13-16-14-8-20-13/h2-6,8H,7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGNOHKEQPVLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide represents a unique fusion of indole and thiadiazole moieties. Indoles are recognized for their diverse biological activities, including anticancer and neuroprotective effects, while thiadiazoles are known for their antimicrobial and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The compound's molecular formula is , with a molecular weight of 344.43 g/mol. The presence of functional groups in its structure allows for potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molecular Weight | 344.43 g/mol |

| LogP | 4.0292 |

| LogD | 3.8889 |

| Polar Surface Area | 56.811 Ų |

The biological activity of This compound is attributed to its ability to interact with specific molecular targets. The indole component may engage with receptors or enzymes, while the thiadiazole moiety could enhance the compound's overall pharmacological profile. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Anticancer Activity

Preliminary studies have indicated that compounds containing both indole and thiadiazole structures exhibit promising anticancer properties. For example, derivatives similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

A comparative analysis of similar compounds revealed that those with indole and thiadiazole functionalities demonstrated IC50 values in the low micromolar range against multiple cancer types:

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | TBD |

| Imidazo[2,1-b][1,3,4]thiadiazoles | 5.11 - 10.8 | Pancreatic Cancer (PDAC) |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | 0.86 | Various Tumors |

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess notable antimicrobial properties. The incorporation of the indole structure may enhance these effects. Studies have reported varying degrees of activity against bacterial and fungal strains.

Study on Antiproliferative Effects

In a study evaluating the antiproliferative activity of a series of thiadiazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1), significant cytotoxicity was observed with several compounds showing IC50 values between 5.11 µM and 10.8 µM. These results suggest that compounds similar to This compound may warrant further investigation for their potential as anticancer agents .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that the compound exhibits potential anticancer properties. The indole structure is known for its role in various anticancer agents, while thiadiazoles have been reported to possess cytotoxic effects against several cancer cell lines.

Case Study:

A study conducted on derivatives of indole and thiadiazole demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models, suggesting that 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide may share these properties .

Antimicrobial Properties

Thiadiazoles are recognized for their antimicrobial activity against a range of pathogens, including bacteria and fungi. The combination of the indole moiety may enhance this activity through synergistic effects.

Research Findings:

In vitro tests have shown that compounds containing both indole and thiadiazole rings can exhibit broad-spectrum antimicrobial activity. For instance, a related compound was effective against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Indole derivatives have been extensively studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Evidence:

Research indicates that compounds with indole structures can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. The addition of the thiadiazole ring may further enhance these neuroprotective effects by providing additional mechanisms for action .

Anti-inflammatory Properties

Both indoles and thiadiazoles have been linked to anti-inflammatory activities.

Mechanism:

The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves multi-step synthetic pathways that allow for the modification of functional groups to optimize biological activity.

SAR Insights:

Understanding how variations in the structure affect biological activity is crucial for drug development. Modifications to either the indole or thiadiazole components can lead to significant changes in potency and selectivity against biological targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural differentiator is the 5-methoxyindole group, which enhances electron density and may influence binding to biological targets. Below is a comparative analysis with analogs from the evidence:

Key Observations :

- Electron-donating groups (e.g., methoxy on indole or phenoxy) may enhance solubility and target binding, whereas electron-withdrawing groups (e.g., nitro in compound 3) correlate with apoptosis induction .

- Thioether linkages (e.g., benzylthio in 5m) improve metabolic stability compared to oxygen-based linkers .

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. For example, 2-amino-1,3,4-thiadiazole is prepared by reacting thiosemicarbazide with phosphorous oxychloride (POCl₃) under reflux conditions. This step is critical for establishing the heterocyclic backbone, with yields reaching 70–85% depending on stoichiometric ratios and reaction time.

Indole-Acetamide Intermediate Synthesis

The indole-acetamide component is synthesized by acylating 5-methoxyindole with chloroacetyl chloride in the presence of triethylamine. This generates 2-chloro-N-(5-methoxy-1H-indol-1-yl)acetamide , which is subsequently aminated. Substitution reactions with ammonia or primary amines yield the acetamide precursor.

Coupling Strategies for Final Product Assembly

Direct Condensation Approach

A one-pot condensation of 2-amino-1,3,4-thiadiazole and 2-chloro-N-(5-methoxy-1H-indol-1-yl)acetamide in dimethylformamide (DMF) at 80–90°C produces the target compound. Catalytic potassium carbonate facilitates nucleophilic substitution, with yields of 65–72%. This method prioritizes simplicity but requires rigorous purification via column chromatography to remove unreacted intermediates.

Stepwise Amidation Protocol

Alternative routes involve activating the carboxylic acid group of 5-methoxyindole-1-acetic acid using thionyl chloride (SOCl₂) to form the acid chloride. Subsequent reaction with 2-amino-1,3,4-thiadiazole in tetrahydrofuran (THF) yields the acetamide derivative. This method achieves higher purity (≥95% by HPLC) but demands anhydrous conditions and controlled temperatures (0–5°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates due to their high dielectric constants. For instance, DMF at 90°C reduces reaction time to 4–6 hours compared to 12 hours in ethanol. Conversely, THF minimizes side reactions during acid chloride formation, albeit requiring lower temperatures.

Catalytic Systems

Triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are widely used to neutralize HCl byproducts during acylation. DMAP, in particular, improves yields by 10–15% by accelerating amide bond formation.

Structural Characterization and Analytical Data

Post-synthesis characterization employs spectroscopic techniques:

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.68–6.82 (m, 6H, indole-H), 4.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).

-

IR (KBr): 3285 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

-

MS : m/z 332.4 [M+H]⁺, consistent with the molecular formula C₁₅H₁₆N₄O₃S.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Condensation | 65–72 | 85–90 | Single-step, minimal reagents | Requires chromatography purification |

| Stepwise Amidation | 75–82 | ≥95 | High purity, scalable | Anhydrous conditions needed |

| Acid Chloride Route | 70–78 | 90–93 | Compatible with sensitive substrates | Longer reaction time |

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For example, microreactors operating at 100°C with a residence time of 10 minutes achieve 80% yield, reducing byproduct formation. Post-reaction crystallization in methanol-water mixtures (7:3 v/v) yields pharmaceutical-grade material .

Q & A

Q. What are the optimal synthetic routes for 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 5-methoxyindole with a thiadiazole precursor. Key steps include:

- Step 1 : Activation of the indole moiety using carbodiimide coupling agents (e.g., DCC) in dimethylformamide (DMF) at 80°C .

- Step 2 : Amidation with thiadiazol-2-amine under reflux in ethanol, catalyzed by triethylamine to enhance nucleophilicity .

- Optimization : Yield and purity are maximized by controlling reaction time (6–12 hours), solvent polarity (DMF for polar intermediates, ethanol for final coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Table: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | DMF | DCC | 80 | 75 | 98 |

| 2 | Ethanol | Et₃N | Reflux | 68 | 95 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the indole and thiadiazole rings. For example, the methoxy group at C5 of indole appears as a singlet (~δ 3.8 ppm), while thiadiazole protons resonate at δ 8.2–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (MW calc. 342.4 g/mol; observed [M+H]+ at 343.4) .

- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. How does the compound's stability vary under different pH and temperature conditions, and what methodologies assess this?

- Methodological Answer :

- pH Stability : Susceptible to hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions. Accelerated stability studies (40°C/75% RH, 1 week) show <5% degradation at pH 7.4 (phosphate buffer) but 30% degradation at pH 2 .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Storage recommendations: -20°C under inert atmosphere .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound's mechanism of action against biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A) or kinases (e.g., EGFR). The indole moiety shows π-π stacking with aromatic residues (e.g., Phe340 in 5-HT₂A), while the thiadiazole group forms hydrogen bonds .

- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) quantify IC₅₀ values. For example, IC₅₀ = 1.2 µM against 5-HT₂A in HEK293 cells .

- Structure-Activity Relationship (SAR) : Modify the methoxy group (e.g., replace with Cl or CF₃) to assess impact on potency .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell line selection, incubation time). For example, conflicting IC₅₀ values (1.2 µM vs. 5.0 µM) may arise from HEK293 vs. CHO cell lines .

- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers. Adjust for variables like solvent (DMSO concentration ≤0.1%) .

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays to rule off-target effects .

Q. What computational and experimental approaches are recommended for designing derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Use Schrödinger’s QikProp to predict logP (target ≤3.5) and solubility (≥50 µM). Substituents like trifluoromethoxy (logP = 2.1) improve bioavailability vs. methoxy (logP = 1.8) .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots. For example, CYP3A4-mediated oxidation of the indole ring can be mitigated by introducing electron-withdrawing groups .

- Table: Structural Analogs and Key Properties

| Derivative | Modification | IC₅₀ (µM) | logP |

|---|---|---|---|

| Trifluoromethoxy variant | -OCH₃ → -OCF₃ | 0.8 | 2.1 |

| Chloro-substituted indole | -OCH₃ → -Cl | 1.5 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.